Bapta

Catalog No.
S520436
CAS No.
85233-19-8
M.F
C22H24N2O10
M. Wt
476.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bapta

CAS Number

85233-19-8

Product Name

Bapta

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetic acid

Molecular Formula

C22H24N2O10

Molecular Weight

476.4 g/mol

InChI

InChI=1S/C22H24N2O10/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32)

InChI Key

FTEDXVNDVHYDQW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, tetrapotassium salt, 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, BAPETA, BAPTA, Ca(II)-BAPTA, cesium BAPTA

Canonical SMILES

C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)O

Description

The exact mass of the compound Bapta is 476.1431 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. It belongs to the ontological category of polyamino carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here are some specific research applications of Bapta:

  • Studying the role of calcium in cellular processes

    Calcium ions play a crucial role in many cellular functions, such as muscle contraction, neurotransmitter release, and gene expression. By chelating calcium with Bapta, researchers can investigate how changes in calcium levels affect these processes [].

  • Protecting cells from calcium overload

    Excessive calcium influx into cells can lead to cell death. Bapta can be used to prevent this by buffering calcium levels and preventing them from reaching toxic concentrations [].

  • Investigating the function of calcium channels

    Calcium channels are protein pores in the cell membrane that allow calcium ions to enter the cell. Bapta can be used to study the activity of these channels and their role in various cellular responses [].

BAPTA, or 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a calcium-specific aminopolycarboxylic acid known for its ability to chelate calcium ions selectively. Its structure includes four carboxylic acid functional groups that facilitate the binding of two calcium ions, making it a valuable tool in biochemical research for studying calcium signaling pathways. The compound is characterized by its high selectivity for calcium over magnesium ions and its rapid chelation kinetics, which are critical for various experimental applications in cell biology and neurobiology .

Bapta's mechanism of action revolves around its ability to chelate calcium ions within cells. By binding free Ca2+ ions in the cytoplasm, Bapta effectively reduces their intracellular concentration. This manipulation of calcium levels allows researchers to study the effects of calcium signaling on various cellular processes, such as muscle contraction, neurotransmission, and gene expression [].

Bapta is generally considered non-toxic at the concentrations used in research []. However, it's important to handle it with care as it can irritate skin and eyes. Safety practices like wearing gloves and eye protection are recommended when working with Bapta [].

Primarily involving its chelation of calcium ions. The dissociation constant for BAPTA is reported to be around 0.2 μM, indicating its strong affinity for calcium ions. The rate constant for the binding of calcium is approximately 500 μM⁻¹ s⁻¹ . BAPTA's ability to form stable complexes with calcium allows it to effectively buffer intracellular calcium levels, which is crucial in experiments where precise control over calcium concentration is necessary.

BAPTA has been shown to exhibit significant biological activity, particularly in the context of neuronal health and function. Studies indicate that BAPTA can alleviate neuronal apoptosis caused by physical damage by inhibiting reactive oxygen species generation and buffering excessive calcium influx . This neuroprotective effect has been observed in various models of neural injury, suggesting that BAPTA may be beneficial in treating conditions associated with calcium dysregulation, such as amyotrophic lateral sclerosis and spinal cord injuries .

The synthesis of BAPTA typically involves the reaction of 2-aminophenol with ethylene diamine followed by the introduction of acetic acid groups. The process can be summarized as follows:

  • Formation of the Intermediate: Reacting 2-aminophenol with ethylene diamine to form a bis(2-aminophenoxy) intermediate.
  • Acetylation: Introducing acetic anhydride or acetyl chloride to the intermediate to form the final tetraacetic acid derivative.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain BAPTA in a pure form.

This multi-step synthesis allows for the production of BAPTA with high purity suitable for biochemical applications .

BAPTA is widely used in various scientific fields due to its ability to selectively chelate calcium ions:

  • Cell Biology: Used to manipulate intracellular calcium levels during experiments.
  • Neuroscience: Employed in studies investigating neuronal signaling and protection against excitotoxicity.
  • Fluorescent Indicators: Serves as a component in fluorescent calcium indicators such as Calcium Green and Oregon Green 488 BAPTA-1, which change fluorescence based on calcium ion concentration .
  • Pharmacology: Investigated for its effects on voltage-gated ion channels and other cellular processes influenced by calcium signaling .

Recent studies have indicated that BAPTA may have off-target effects beyond simple calcium chelation. These include interactions that affect cellular processes independent of its role as a chelator, such as inhibition of specific signaling pathways and modulation of other ion channels . Understanding these interactions is crucial for accurately interpreting experimental results when using BAPTA as a tool in research.

BAPTA shares similarities with other chelators like ethylene glycol tetraacetic acid (EGTA) and ethylenediaminetetraacetic acid (EDTA), but it possesses unique properties:

CompoundSelectivityBinding RateMembrane Permeability
BAPTAHigh for Ca²⁺ over Mg²⁺Rapid (500 μM⁻¹ s⁻¹)Membrane-impermeable (BAPTA-AM is permeable)
EGTAHigh for Ca²⁺ over Mg²⁺Slower than BAPTAMembrane-impermeable
EDTALess selectiveSlower than BAPTAMembrane-permeable

Unique Features of BAPTA

  • Higher Selectivity: Compared to EGTA and EDTA, BAPTA has a higher selectivity for calcium ions.
  • Rapid Chelation: The faster binding kinetics make it more effective in dynamic cellular environments.
  • Cell Permeability: While BAPTA itself is not membrane-permeable, its esterified form (BAPTA-AM) can enter cells and release active BAPTA upon hydrolysis .

The synthesis of 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid represents a significant achievement in the development of selective calcium chelating agents. Since its first description by Tsien, the compound has been widely used in biological systems and has given rise to numerous derivatives [1] [2]. The synthetic approach to this compound involves several well-established methodologies that have been refined and optimized over the decades.

The classical synthetic route, often referred to as the Crossley method, begins with the preparation of the core scaffold through a multistep process [2]. The synthesis typically commences with 1,4-hydroquinone, which undergoes benzylation to protect one hydroxyl group, followed by regioselective nitration. The resulting intermediate is then subjected to monodeprotection to generate a lone phenol group. This phenolate is subsequently reacted with 1,2-dibromoethane under basic conditions, and the nitrobenzene groups are reduced to the corresponding anilines using palladium-catalyzed hydrogenation with cyclohexene as the hydrogen donor [2] [3].

The tetraacetic acid functionality is introduced through alkylation of the dianiline intermediate using ethyl bromoacetate under basic conditions in acetonitrile. This reaction is typically carried out in the presence of 1,8-bis(dimethylamino)naphthalene as a base, resulting in the formation of the tetraalkylated precursor with yields ranging from 80-90% [3]. The final step involves hydrolysis of the ester groups under mild alkaline conditions using sodium hydroxide, yielding the free acid form of the compound [2] [3].

An alternative synthetic approach involves the direct preparation of amino-derivatives of the parent compound. This method starts with the protection of 4-amino-2-nitrophenol through N-acetylation using a mixture of acetic anhydride and water at elevated temperature. The protected compound is then subjected to coupling reactions with appropriately functionalized intermediates [3]. The acetamide protection is subsequently removed by refluxing in hydrochloric acid with ethanol as a cosolvent to improve solubility, followed by tert-butoxycarbonyl protection of the amine function [3].

The reduction of nitro groups to amino groups is accomplished through mild catalytic hydrogenation using palladium on carbon with cyclohexene as the hydrogen donor in ethanol. This approach provides excellent yields while avoiding harsh reducing conditions that might affect other functional groups [3]. The overall synthetic yield for the complete sequence typically ranges from 40-65%, depending on the specific route and conditions employed [2] [3].

Recent advances in the synthesis of modified derivatives have explored photoswitchable variants that incorporate azobenzene motifs. These compounds require additional synthetic steps including cyclization reactions using copper(I) catalysts generated in situ, followed by ester hydrolysis under mild conditions [2]. The development of such derivatives has expanded the utility of the compound family in applications requiring temporal control of calcium binding.

Molecular Geometry and Chelation Site Configuration

The molecular geometry of 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid is characterized by its ability to form octacoordinate complexes with calcium ions. The compound acts as an octadentate ligand, utilizing eight donor atoms in its coordination sphere: four carboxylate oxygens, two aniline nitrogens, and two ether oxygens from the central ethylene glycol bridge [1] [4] [2].

X-ray crystallographic studies have revealed that the compound forms complexes with calcium ions in a distorted square antiprismatic geometry [1] [4]. The complexation process involves significant conformational changes of the glycol linker, nitrogen conjugation effects, and electronic changes in the benzene rings [4]. The calcium ion is coordinated by all eight donor atoms, with metal-ligand bond lengths ranging from 2.3-2.5 Å for calcium-oxygen interactions and 2.6-2.8 Å for calcium-nitrogen interactions [1] [4].

The chelation site configuration exhibits remarkable selectivity for calcium over magnesium ions, with a selectivity ratio of approximately 1000:1 [5] [6]. This selectivity is quantified by the logarithmic stability constants: logKCa = 6.97 and logKMg = 1.77 [5] [6]. The dissociation constant for calcium binding is consistently reported around 0.2 μM, with values ranging from 0.102 to 0.230 μM depending on the specific experimental conditions [1] [4].

The compound possesses four ionizable carboxylic acid groups with distinct pKa values. The two most relevant pKa values are 5.47 and 6.36, which correspond to the deprotonation of the carboxylate groups [5] [6]. This relatively low pKa compared to aliphatic analogues results from the electron-withdrawing effect of the aromatic rings, which makes the compound less susceptible to protonation at physiological pH values [5] [6].

The rate constant for calcium binding is exceptionally high at 500 μM⁻¹s⁻¹, indicating rapid complexation kinetics [4]. This fast binding rate, combined with the high affinity and selectivity, makes the compound particularly valuable for applications requiring rapid changes in free calcium concentrations [4].

The molecular structure exhibits a high degree of flexibility in the ethylene glycol linker region, which allows the compound to adopt the optimal conformation for metal coordination. The bite angles between donor atoms vary from 60° to 90° depending on the specific chelation site, contributing to the stable octacoordinate geometry [7].

Spectral Properties and Analytical Identification Methods

The spectral characterization of 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid encompasses a comprehensive range of analytical techniques that provide detailed information about its molecular structure and binding properties. Nuclear magnetic resonance spectroscopy has emerged as a particularly powerful tool for investigating the compound and its metal complexes [8] [9].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals in both the methylene and aromatic regions of the spectrum. The methylene protons of the ethylene glycol bridge appear as a singlet at 4.2-4.5 ppm, while the aromatic protons exhibit complex multipicity patterns in the range of 6.8-7.3 ppm [8] [10]. Upon metal ion complexation, both regions experience significant changes in chemical shift and coupling patterns, providing sensitive probes for metal binding events [8] [9] [10].

The methylene protons of the acetate arms typically appear as singlets around 3.8-4.2 ppm in the free ligand, but show substantial broadening and chemical shift changes upon metal coordination [10]. These changes are particularly pronounced for paramagnetic metal ions such as manganese(II) and nickel(II), where the proximity to unpaired electrons causes severe line broadening and eventual signal disappearance [10].

Analysis of trivalent metal complexes, such as those formed with lanthanum(III), reveals distinct spectroscopic signatures characterized by downfield shifts of aromatic protons, particularly evident for peaks appearing between 7.2 and 7.3 ppm [10]. The slow exchange regime observed for these complexes allows for the simultaneous detection of both free and complexed forms of the compound [10].

Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations. The carbonyl stretching frequencies of the carboxylate groups appear in the range of 1650-1700 cm⁻¹, while the amine N-H stretching vibrations are observed between 3200-3400 cm⁻¹ [11]. The compound exhibits a white powder appearance with characteristic infrared absorption patterns that serve as fingerprints for identification [5] [6].

Mass spectrometry, particularly electrospray ionization mass spectrometry, has proven invaluable for the identification and quantification of the compound and its derivatives. The sodium adduct ion at m/z 499.0 provides the most sensitive detection mode, with fragmentation patterns yielding diagnostic ions at m/z 431.0 [12] [13]. The protonated molecular ion at m/z 477.0 is also observed but with lower sensitivity [12] [13].

Liquid chromatography coupled with tandem mass spectrometry represents the gold standard for trace analysis of the compound in biological matrices. The method achieves detection limits as low as 0.1-1.0 ng/mL using selected reaction monitoring of the transition m/z 499.0 → m/z 431.0 [12] [13]. The technique has been successfully applied to pharmacokinetic studies and biological sample analysis [12].

Ultraviolet-visible spectroscopy reveals characteristic absorption maxima around 280 nm, corresponding to the aromatic π-π* transitions of the substituted benzene rings [14]. This absorption provides a convenient method for concentration determination with detection limits in the micromolar range [14].

Fluorine-19 nuclear magnetic resonance spectroscopy of fluorinated derivatives has enabled detailed studies of calcium dynamics in biological systems. The technique provides sensitive detection of calcium concentration changes through chemical shift variations that correlate with calcium binding states [15]. The method has been particularly valuable for intracellular calcium measurements where the fluorinated analogues serve as non-invasive calcium indicators [15].

Elemental analysis confirms the molecular composition, with theoretical values for the free acid form showing carbon content of 55.46%, hydrogen content of 5.08%, and nitrogen content of 5.88% [16]. These values provide definitive confirmation of compound identity and purity [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

476.14309497 g/mol

Monoisotopic Mass

476.14309497 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K22DDW77C0

Related CAS

73630-08-7 ( tetra-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Chelating Agents

Pictograms

Irritant

Irritant

Other CAS

85233-19-8

Wikipedia

BAPTA

Dates

Modify: 2023-08-15
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6: Brodsky VY, Zvezdina ND. Melatonin as the most effective organizer of the rhythm of protein synthesis in hepatocytes in vitro and in vivo. Cell Biol Int. 2010 Dec;34(12):1199-204. doi: 10.1042/CBI20100036. Review. PubMed PMID: 21067519.
7: Kim N, Cannell MB, Hunter PJ. Changes in the calcium current among different transmural regions contributes to action potential heterogeneity in rat heart. Prog Biophys Mol Biol. 2010 Sep;103(1):28-34. doi: 10.1016/j.pbiomolbio.2010.05.004. Epub 2010 May 27. Review. PubMed PMID: 20553743.
8: Muller KJ, Tsechpenakis G, Homma R, Nicholls JG, Cohen LB, Eugenin J. Optical analysis of circuitry for respiratory rhythm in isolated brainstem of foetal mice. Philos Trans R Soc Lond B Biol Sci. 2009 Sep 12;364(1529):2485-91. doi: 10.1098/rstb.2009.0070. Review. PubMed PMID: 19651650; PubMed Central PMCID: PMC2865113.
9: Paredes RM, Etzler JC, Watts LT, Zheng W, Lechleiter JD. Chemical calcium indicators. Methods. 2008 Nov;46(3):143-51. doi: 10.1016/j.ymeth.2008.09.025. Epub 2008 Oct 16. Review. PubMed PMID: 18929663; PubMed Central PMCID: PMC2666335.
10: Arai AC. The role of kisspeptin and GPR54 in the hippocampus. Peptides. 2009 Jan;30(1):16-25. doi: 10.1016/j.peptides.2008.07.023. Epub 2008 Aug 13. Review. PubMed PMID: 18765263.
11: Chen B, Nicol G, Cho WK. Role of calcium in volume-activated chloride currents in a mouse cholangiocyte cell line. J Membr Biol. 2007 Jan;215(1):1-13. Epub 2007 May 5. Review. PubMed PMID: 17483866.
12: Sergeev IN. Calcium signaling in cancer and vitamin D. J Steroid Biochem Mol Biol. 2005 Oct;97(1-2):145-51. Epub 2005 Aug 2. Review. PubMed PMID: 16081284.
13: Hübener M, Bonhoeffer T. Visual cortex: two-photon excitement. Curr Biol. 2005 Mar 29;15(6):R205-8. Review. PubMed PMID: 15797013.
14: Gall D, Roussel C, Nieus T, Cheron G, Servais L, D'Angelo E, Schiffmann SN. Role of calcium binding proteins in the control of cerebellar granule cell neuronal excitability: experimental and modeling studies. Prog Brain Res. 2005;148:321-8. Review. PubMed PMID: 15661200.
15: D'Angelo E, Rossi P, Gall D, Prestori F, Nieus T, Maffei A, Sola E. Long-term potentiation of synaptic transmission at the mossy fiber-granule cell relay of cerebellum. Prog Brain Res. 2005;148:69-80. Review. PubMed PMID: 15661182.
16: Kwon G, Marshall CA, Pappan KL, Remedi MS, McDaniel ML. Signaling elements involved in the metabolic regulation of mTOR by nutrients, incretins, and growth factors in islets. Diabetes. 2004 Dec;53 Suppl 3:S225-32. Review. PubMed PMID: 15561916.
17: Yeung PK. DP-b99 (D-Pharm). Curr Opin Investig Drugs. 2004 Jan;5(1):90-4. Review. PubMed PMID: 14983980.
18: Balaban PM, Korshunova TA, Bravarenko NI. Postsynaptic calcium contributes to reinforcement in a three-neuron network exhibiting associative plasticity. Eur J Neurosci. 2004 Jan;19(2):227-33. Review. PubMed PMID: 14725616.
19: Kito Y, Suzuki H. Electrophysiological properties of gastric pacemaker potentials. J Smooth Muscle Res. 2003 Oct;39(5):163-73. Review. PubMed PMID: 14695027.
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